molecular formula C17H17N3O2 B4242632 N-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide

N-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide

Cat. No.: B4242632
M. Wt: 295.34 g/mol
InChI Key: VJAOQRDOVKQCGA-UHFFFAOYSA-N
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Description

N-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using formic acid or trimethyl orthoformate as the formylating agent . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production methods for benzimidazoles often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • 2-(3,5-dinitro-benzylsulfanyl)-1H-benzimidazole
  • 2-substituted aryl and alkyl benzimidazole derivatives

Uniqueness

What sets N-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide apart is its unique structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-13-18-12-17-19-15-8-4-5-9-16(15)20(17)10-11-22-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAOQRDOVKQCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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